2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine
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Overview
Description
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is an organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl group attached to the naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methyl-1,8-naphthyridine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, and a suitable solvent, such as toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Benzoquinones
Reduction: Hydrocarbons
Substitution: Amines or thiols
Scientific Research Applications
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
Benzyl trichloroacetimidate: Employed in benzylation reactions under acidic conditions.
Uniqueness: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
7-chloro-4-methyl-2-phenylmethoxy-1,8-naphthyridine |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-15(20-10-12-5-3-2-4-6-12)19-16-13(11)7-8-14(17)18-16/h2-9H,10H2,1H3 |
InChI Key |
DECNPXNCQSQCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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